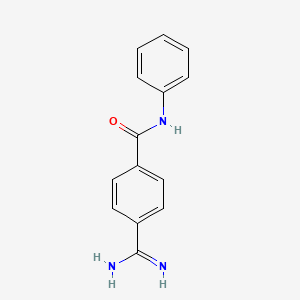

4-Amidinobenzoic acid anilide

CAS No.: 50466-26-7

Cat. No.: VC1796954

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50466-26-7 |

|---|---|

| Molecular Formula | C14H13N3O |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 4-carbamimidoyl-N-phenylbenzamide |

| Standard InChI | InChI=1S/C14H13N3O/c15-13(16)10-6-8-11(9-7-10)14(18)17-12-4-2-1-3-5-12/h1-9H,(H3,15,16)(H,17,18) |

| Standard InChI Key | GDILSGIZOCRYIA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N |

Introduction

Chemical Structure and Nomenclature

4-Amidinobenzoic acid anilide would be characterized by an amidino group (-C(=NH)NH₂) at the para position of a benzoic acid anilide structure. The anilide portion indicates that the carboxyl group forms an amide bond with an aniline moiety. Structurally related compounds found in the literature include 4-aminobenzoic acid anilide and various other para-substituted benzoic acid anilides.

The compound belongs to the broader class of benzamides, specifically N-phenylbenzamides with an amidino substitution. While 4-aminobenzoic acid (PABA) derivatives are well-documented, the amidino-substituted variant represents a distinct chemical entity with potentially different physicochemical and biological properties.

Physical and Chemical Properties

Based on the properties of structurally similar compounds, 4-amidinobenzoic acid anilide would likely exhibit the following characteristics:

| Property | Expected Value/Description | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Similar to 4-aminobenzoic acid anilide |

| Color | White to cream-colored | Based on similar benzamides |

| Solubility | Sparingly soluble in water; more soluble in organic solvents | Extrapolated from PABA derivatives |

| Melting Point | Approximately 190-210°C | Estimated from similar compounds |

| Functional Groups | Amidino (-C(=NH)NH₂), amide (-CONH-) | Based on chemical structure |

| Chemical Stability | Stable under normal conditions; sensitive to strong oxidizing agents | Common for benzamide compounds |

The amidino group's presence would confer more basic properties compared to the amino group in PABA, potentially affecting its solubility and reactivity profiles.

Biological and Pharmacological Properties

The biological activities of 4-amidinobenzoic acid anilide would likely differ from but relate to those of aminobenzoic acid derivatives.

Structure-Activity Relationship

The relationship between structure and biological activity of 4-amidinobenzoic acid anilide can be analyzed by comparing it with similar compounds:

| Compound | Structure Difference | Expected Biological Activity Difference |

|---|---|---|

| 4-Aminobenzoic acid | Has -NH₂ instead of amidino; lacks anilide | Core metabolite; folate synthesis in bacteria |

| 4-Aminobenzoic acid anilide | Has -NH₂ instead of amidino | Similar structure but potentially different receptor binding |

| Benzanilide | Lacks para substituent | Lower water solubility; different biological targeting |

| 4-Nitrobenzoic acid anilide | Has -NO₂ instead of amidino | Different electronic properties; potentially cytotoxic |

The amidino group would provide a strongly basic center with potential for hydrogen bonding and ionic interactions with biological targets, distinguishing it from the amino group of PABA.

Analytical Methods for Identification

Spectroscopic Analysis

For identification and characterization of 4-amidinobenzoic acid anilide, several spectroscopic techniques would be applicable:

-

IR Spectroscopy: Characteristic bands would be expected for:

-

N-H stretching (3300-3500 cm⁻¹)

-

C=N stretching of amidino group (1650-1680 cm⁻¹)

-

C=O stretching of amide (1630-1690 cm⁻¹)

-

C=C aromatic ring vibrations (1450-1600 cm⁻¹)

-

-

NMR Spectroscopy: Expected signals would include:

-

Aromatic protons (7.0-8.0 ppm)

-

Amidino protons (7.5-9.0 ppm)

-

Amide N-H (9.5-10.5 ppm)

-

-

Mass Spectrometry: Molecular ion and fragmentation pattern would provide confirmation of structure.

Research Applications

Based on the information extracted from the search results, potential research applications for 4-amidinobenzoic acid anilide might include:

Medicinal Chemistry

The compound could serve as a lead structure for developing novel pharmaceuticals, particularly those targeting:

-

Antimicrobial resistance mechanisms

-

Anti-inflammatory pathways

-

Enzyme inhibition for treating metabolic disorders

Materials Science

Amidino compounds have been explored for:

-

UV-absorbing materials

-

Polymer synthesis

-

Surface modification applications

Biochemical Research

As mentioned in result , PABA is an intermediate in folate synthesis. 4-Amidinobenzoic acid anilide might serve as a probe or inhibitor in biological pathways related to:

-

Folate metabolism

-

Bacterial growth mechanisms

-

Protein binding studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume